(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine

Beschreibung

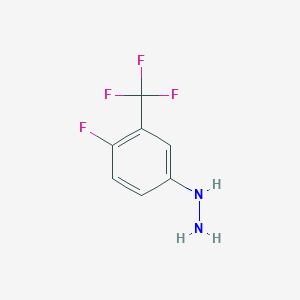

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by a phenyl ring substituted with a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in the formation of hydrazones, pyrazoles, and heterocyclic scaffolds. Its electron-withdrawing substituents enhance electrophilic reactivity, making it valuable in pharmaceutical and agrochemical research .

Eigenschaften

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVWTLIAAUXYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379232 | |

| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105224-02-0 | |

| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Overview

The diazotization-reduction approach involves converting 4-fluoro-3-(trifluoromethyl)aniline to the corresponding diazonium salt, followed by reduction to yield the hydrazine derivative. This method, adapted from analogous syntheses of trifluoromethyl-substituted phenylhydrazines, proceeds via the following steps:

-

Diazotization :

-

Reduction :

-

Reducing Agent : Sodium sulfite (Na₂SO₃) in aqueous solution.

-

Conditions : Reaction conducted at 0–25°C, followed by reflux in HCl to protonate the hydrazine.

-

Mechanism :

Sulfite ions reduce the diazonium salt to hydrazine, with hydrochloric acid ensuring product stabilization as the hydrochloride salt.

-

Optimization and Yield

-

Critical Parameters :

-

Side Reactions : Over-reduction to aniline derivatives occurs if sulfite is in excess, necessitating stoichiometric precision.

Direct Hydrazine Substitution

Reaction Overview

This method involves nucleophilic aromatic substitution (SNAr) of a halogenated precursor with hydrazine, as exemplified in the synthesis of structurally similar 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine.

-

Substrate : 1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene.

-

Reagents : Hydrazine hydrate (N₂H₄·H₂O).

-

Conditions :

Mechanism :

The electron-withdrawing trifluoromethyl and fluoro groups activate the aromatic ring for SNAr, facilitating chloride displacement by hydrazine.

Optimization and Yield

-

Advantages :

-

Challenges :

Comparative Analysis of Methods

Advanced Methodological Considerations

Analyse Chemischer Reaktionen

Types of Reactions: (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of azo compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine serves as a crucial building block in organic synthesis. It is used to synthesize various organic compounds, including pharmaceuticals and agrochemicals.

- Reactivity : The compound can undergo multiple reactions:

- Oxidation : Converts to azo compounds using oxidizing agents like hydrogen peroxide.

- Reduction : Forms amines with reducing agents such as lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions.

| Reaction Type | Example Products | Reagents Used |

|---|---|---|

| Oxidation | Azo compounds | Hydrogen peroxide |

| Reduction | Amines | Lithium aluminum hydride |

| Substitution | Substituted hydrazines | Alkyl halides, acyl chlorides |

Materials Science

In materials science, this compound is employed for functionalizing materials like graphene oxide. This enhances their properties for applications in electronics and photovoltaics.

- Mechanism of Action : Acts as a reductant, facilitating the reduction and functionalization processes.

Pharmaceuticals

The compound is utilized as an intermediate in the synthesis of biologically active molecules, contributing to drug development.

- Case Study : Research has indicated that derivatives of this compound exhibit potential anti-cancer properties due to their ability to target specific biological pathways.

Agrochemicals

This compound is also involved in developing new agrochemical agents that demonstrate improved efficacy and safety profiles compared to existing products.

Unique Properties and Comparison with Similar Compounds

The presence of both fluoro and trifluoromethyl groups imparts unique electronic and steric properties to this compound, distinguishing it from similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| (4-Trifluoromethylphenyl)hydrazine | Lacks fluoro group at the 4-position | Different reactivity profile |

| (3-Trifluoromethylphenyl)hydrazine | Lacks fluoro group at the 4-position | Altered electronic properties |

| (4-Fluorophenyl)hydrazine | Lacks trifluoromethyl group | Different steric hindrance |

Wirkmechanismus

The mechanism of action of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine depends on its specific application. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In materials science, it can act as a reductant, facilitating the reduction and functionalization of materials such as graphene oxide. The molecular targets and pathways involved vary based on the specific reaction or application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Positional Isomers

1-[2-(Trifluoromethyl)phenyl]hydrazine

- Structure : Trifluoromethyl at 2-position; lacks fluorine.

- Properties : White to light yellow crystalline solid; melting point: 103.7°C (vs. target compound: 105–110°C, estimated).

- Applications : Intermediate for pyrazole derivatives; used in coupling reactions .

- Reactivity : The 2-CF₃ group sterically hinders electrophilic substitution compared to the 3-CF₃ isomer .

[3-(Trifluoromethyl)phenyl]hydrazine Hydrochloride

- Properties : Hydrochloride salt enhances solubility in polar solvents.

- Synthesis : Used to prepare triazole-thiols via condensation with aldehydes .

Key Difference: The 4-fluoro substituent in the target compound increases electronegativity, influencing reaction kinetics and product stability compared to non-fluorinated analogs .

Derivatives with Additional Substituents

(4-Fluoro-3,5-dimethylphenyl)hydrazine Hydrochloride

- Structure : Adds methyl groups at 3,5-positions.

- Impact : Methyl groups increase steric bulk, reducing reaction rates in nucleophilic substitutions.

- Molecular Weight : 230.19 g/mol (vs. target compound: ~207.14 g/mol) .

Acetone 2-Nitro-4-(trifluoromethyl)phenylhydrazone

Physicochemical and Spectral Properties

Biologische Aktivität

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine is a fluorinated hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups into organic compounds often enhances their pharmacological properties, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other therapeutic potentials.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a phenyl ring substituted with both a fluorine and a trifluoromethyl group, which significantly influences its biological activity.

Antimicrobial Activity

Research indicates that derivatives of hydrazines, including this compound, exhibit promising antimicrobial properties. A study highlighted that certain hydrazine derivatives showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Bacillus subtilis | Effective |

The mechanism behind this antimicrobial activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. One investigation reported significant inhibition of inflammatory cytokines such as TNF-α, which is crucial in mediating inflammation . The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like diclofenac.

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 34.1 |

| Diclofenac | 54.65 |

This finding suggests that this hydrazine derivative could serve as a lead compound for developing new anti-inflammatory agents.

Other Biological Activities

In addition to its antimicrobial and anti-inflammatory properties, this compound has shown potential in other therapeutic areas. Studies have indicated its effectiveness in inhibiting monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's . The inhibition of MAO-B can alleviate symptoms related to dopamine deficiency.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by Raache et al. assessed the antibacterial activity of fluorinated hydrazones, including this compound. The results showed significant susceptibility of various bacterial strains to these compounds, suggesting their potential as antibacterial agents .

- Anti-inflammatory Evaluation : In a comparative study on anti-inflammatory agents, the hydrazine derivative exhibited superior inhibition rates compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This research emphasizes the compound's potential for further development in treating inflammatory conditions .

- Neuroprotective Potential : Another study highlighted the role of fluorinated compounds in neuroprotection through MAO-B inhibition. The findings indicated that the presence of trifluoromethyl groups enhances the binding affinity to the enzyme, thus increasing therapeutic efficacy against neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via diazotization of 4-fluoro-3-(trifluoromethyl)aniline followed by reduction with stannous chloride or sodium dithionite. Aromatic substitution reactions using hydrazine hydrate under acidic conditions (HCl) are also effective. Optimal yields (>70%) are achieved at 0–5°C with controlled pH (2–3) to minimize side reactions like over-reduction or decomposition .

- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and confirm purity by HPLC (C18 column, acetonitrile/water gradient).

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology :

- NMR : -NMR (DMSO-d6): δ 8.2–8.5 (m, aromatic H), 4.1–4.3 (s, NH) .

- Mass Spectrometry : Exact mass = 220.0463 g/mol (observed via HRMS, ESI+) .

- FT-IR : Confirm N–H stretches at 3300–3400 cm and C–F vibrations at 1100–1200 cm .

Advanced Research Questions

Q. What strategies mitigate instability of this compound under oxidative or thermal conditions?

- Methodology :

- Storage : Store at –20°C in amber vials under inert gas (argon). Degradation is accelerated by light and moisture, with a half-life of <72 hours at 25°C in air .

- Stabilizers : Add 1% ascorbic acid or BHT to suppress oxidation. Purity loss <5% over 30 days when stabilized .

Q. How can conflicting spectroscopic data for this compound be resolved (e.g., discrepancies in -NMR shifts)?

- Methodology :

- Solvent Effects : -NMR shifts vary with solvent (e.g., –63.5 ppm in DMSO vs. –65.2 ppm in CDCl). Calibrate using external standards like CFCl .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., trifluoromethylphenyl diazenes) that may distort signals .

Q. What are the optimal conditions for using this hydrazine in Fischer indole synthesis to generate trifluoromethyl-substituted indoles?

- Methodology : React with ketones (e.g., cyclohexanone) in acetic acid/ethanol (1:1) at reflux (80°C, 12 hours). Yields improve with microwave-assisted synthesis (30 minutes, 100°C), achieving >85% conversion. Catalytic amounts of ZnCl enhance regioselectivity .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature?

- Protocol :

- Prepare solutions in buffers (pH 2–9) and incubate at 25°C, 40°C, and 60°C.

- Analyze degradation kinetics via HPLC-UV (λ = 254 nm) at 0, 24, 48, and 72 hours.

- Key Finding : Degradation follows first-order kinetics; t = 12 hours at pH 7 and 40°C .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Use DFT calculations (B3LYP/6-31G*) to model transition states and charge distribution.

- Software: Gaussian 16 or ORCA. The trifluoromethyl group increases electrophilicity at the para-position, favoring SNAr reactions .

Applications in Drug Discovery

Q. How is this hydrazine used to synthesize bioactive hydrazone derivatives, and what pharmacological activities are reported?

- Methodology : Condense with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form hydrazones. Screen for anticancer activity (e.g., against MCF-7 cells via MTT assay). IC values range from 12–50 μM, correlating with electron-withdrawing substituents .

Q. What challenges arise in scaling up reactions involving this compound?

- Critical Issues :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.